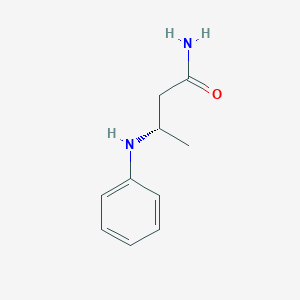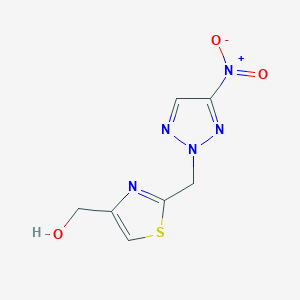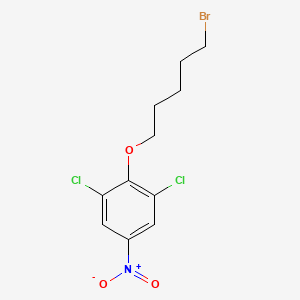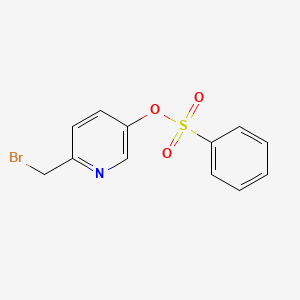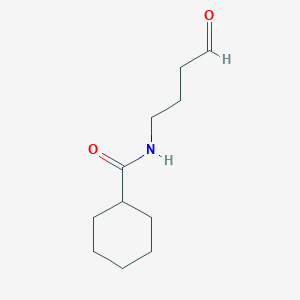![molecular formula C7H7ClN4S B8416247 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B8416247.png)
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolopyrimidine core.
Introduction of the chloro group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Methylation and methylthio group introduction: Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2), while the methylthio group can be introduced using methylthiolating agents like methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced with aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Sulfoxides, sulfones.
Coupling: Aryl or vinyl-substituted pyrazolopyrimidines.
科学的研究の応用
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets such as kinases or receptors, modulating signaling pathways and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[4,3-d]pyrimidine: Different ring fusion pattern, which may alter its chemical behavior and biological activity.
Uniqueness
3-Chloro-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and methylthio groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern and ring structure make it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7ClN4S |
|---|---|
分子量 |
214.68 g/mol |
IUPAC名 |
3-chloro-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-12-6-4(5(8)11-12)3-9-7(10-6)13-2/h3H,1-2H3 |
InChIキー |
JJTNVGBIOLCNQB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC=C2C(=N1)Cl)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroethan-1-ol](/img/structure/B8416171.png)

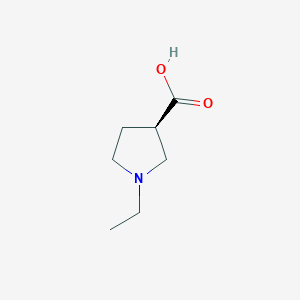
![3-Isobutyryl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8416189.png)
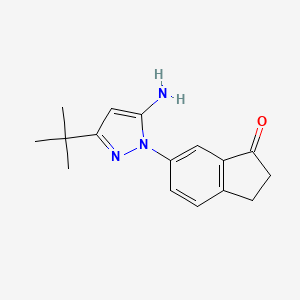
![Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8416208.png)
